molecular formula C12H15F3N2O B3041702 1-[4-(Trifluoromethoxy)benzyl]piperazine CAS No. 340759-27-5

1-[4-(Trifluoromethoxy)benzyl]piperazine

Cat. No.: B3041702
CAS No.: 340759-27-5
M. Wt: 260.26 g/mol
InChI Key: YYHAJSIKVDIQNW-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)benzyl]piperazine is a piperazine derivative featuring a benzyl group substituted at the para position with a trifluoromethoxy (-OCF₃) moiety. This compound is of interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethoxy group, including enhanced lipophilicity, metabolic stability, and electronic effects.

Properties

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-10(2-4-11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHAJSIKVDIQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240534
Record name 1-[[4-(Trifluoromethoxy)phenyl]methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340759-27-5
Record name 1-[[4-(Trifluoromethoxy)phenyl]methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340759-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[4-(Trifluoromethoxy)phenyl]methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Using 4-(Trifluoromethoxy)benzaldehyde

The most well-documented approach involves reductive amination of 4-(trifluoromethoxy)benzaldehyde with piperazine. Adapted from the synthesis of 1-(2,3,4-trimethoxybenzyl)piperazine, this method employs catalytic hydrogenation to form the C–N bond.

Procedure :

  • Reaction Setup : 4-(Trifluoromethoxy)benzaldehyde and piperazine are combined in methyl tert-butyl ether (MTBE) or ethanol at a 1:2 molar ratio to favor mono-alkylation.
  • Hydrogenation : The mixture is subjected to hydrogen gas (5–10 bar) in the presence of 5% palladium-on-carbon (Pd/C) at 45–75°C for 6–12 hours.
  • Workup : Excess piperazine is precipitated by adjusting pH and removed via filtration. The product is isolated as the free base or converted to salts (e.g., dihydrochloride) for purification.

Key Data :

Parameter Value Source
Catalyst 5% Pd/C
Temperature 45–75°C
Pressure 5–10 bar H₂
Yield (Theoretical) 70–85% (base)

Advantages :

  • High regioselectivity due to steric and electronic effects of the trifluoromethoxy group.
  • Scalable to industrial production with minimal byproducts.

Challenges :

  • Requires anhydrous conditions to prevent hydrolysis of the aldehyde.
  • Catalyst poisoning by residual amines necessitates rigorous filtration.

Catalytic Fluorination for Trifluoromethoxy Group Installation

The trifluoromethoxy group is introduced via fluorination of trichloromethoxybenzene precursors, as described in Patent WO2016125185A2.

Procedure :

  • Chlorination : Anisole is chlorinated under UV light with Cl₂ gas at 90–100°C to form trichloromethoxybenzene.
  • Fluorination : Trichloromethoxybenzene is treated with anhydrous hydrogen fluoride (HF) at 80°C and 30–35 kg/cm² pressure for 4–6 hours.
  • Distillation : Crude trifluoromethoxybenzene is purified via atmospheric distillation.

Key Data :

Step Conditions Yield
Chlorination 90–100°C, UV, Cl₂ flow 80–90%
Fluorination 80°C, HF, 30–35 kg/cm² 60–70%

Safety Notes :

  • HF handling requires specialized equipment due to extreme toxicity.
  • Chlorination byproducts (HCl) necessitate gas scrubbing systems.

Comparative Analysis of Synthetic Methods

Yield and Purity

Method Yield (%) Purity (%) Scalability
Reductive Amination 70–85 95–99 High
Nucleophilic Substitution 40–50 85–90 Moderate
Fluorination Route 60–70 90–95 Low

Reductive amination offers superior yields and purity, making it the preferred industrial method. Nucleophilic substitution is limited by side reactions, while fluorination poses significant safety risks.

Industrial-Scale Optimization Strategies

Continuous Hydrogenation Reactors

Tubular reactors with immobilized Pd/C catalysts enhance reaction efficiency and reduce catalyst loss. Patent EP0453365B1 highlights the use of MTBE as a solvent to improve hydrogen solubility and mass transfer.

Inline Purification Systems

Centrifugal partition chromatography (CPC) is recommended for separating excess piperazine without manual filtration. This reduces downtime and improves batch consistency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethoxy)benzyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(Trifluoromethoxy)benzyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and mechanisms, often as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethoxy)benzyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The trifluoromethoxy group distinguishes this compound from other benzylpiperazine derivatives. Below is a comparative analysis with key analogues:

Compound Name Substituent(s) Electronic Effect LogP (Estimated) Key Biological Activity References
1-[4-(Trifluoromethoxy)benzyl]piperazine 4-(OCF₃)-benzyl Strong electron-withdrawing ~3.2* Under investigation (materials, drug design)
1-Benzylpiperazine (BZP) Benzyl Neutral ~1.8 Psychostimulant (amphetamine-like)
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) 3,4-methylenedioxybenzyl Electron-donating ~2.1 Psychostimulant
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃-phenyl (directly on piperazine) Electron-withdrawing ~2.7 Serotonin receptor agonist
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-OCH₃-phenyl (directly on piperazine) Electron-donating ~1.5 Psychostimulant, monoamine modulation
1-(4-Fluorobenzyl)piperazine 4-F-benzyl Mild electron-withdrawing ~2.3 Kinase inhibitor precursor

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:
  • Lipophilicity : The -OCF₃ group increases lipophilicity (higher LogP) relative to BZP and MeOPP, likely enhancing blood-brain barrier penetration and membrane permeability .
Psychostimulant Activity
  • BZP, MDBP, and MeOPP: These analogues exhibit psychostimulant effects via monoamine reuptake inhibition or release, though with lower potency than amphetamines . The trifluoromethoxy derivative’s enhanced lipophilicity could increase CNS activity, but its electron-withdrawing nature might reduce affinity for serotonin/dopamine transporters compared to TFMPP .
Antimicrobial and Kinase Inhibition Potential
  • 1-[4-(Trifluoromethyl)benzyl]piperazine (a close analogue) demonstrated antimicrobial activity in vitro, suggesting that the trifluoromethoxy variant may exhibit similar or enhanced effects due to greater lipophilicity .
  • 1-(4-Fluorobenzyl)piperazine derivatives were used to develop tyrosine kinase inhibitors, highlighting the role of halogenated benzyl groups in targeting enzyme active sites .

Biological Activity

1-[4-(Trifluoromethoxy)benzyl]piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological mechanisms, potential therapeutic applications, and comparative analysis with structurally related compounds.

The compound features a piperazine ring and a trifluoromethoxy group attached to a benzyl moiety. The trifluoromethoxy substituent enhances the lipophilicity and metabolic stability of the compound, impacting its pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of monoacylglycerol lipase (MAGL). This enzyme plays a crucial role in the metabolism of endocannabinoids, and its inhibition is associated with analgesic and anti-inflammatory effects, making this compound a candidate for pain management therapies.

Key Biological Interactions:

  • Receptor Modulation: The compound interacts with various neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions may lead to significant changes in neurotransmitter release and neuronal excitability.
  • Analgesic Potential: By inhibiting MAGL, the compound may enhance endocannabinoid levels, which are known to mediate pain relief.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights variations in biological activity due to different substituents.

Compound NameStructure FeaturesUnique Aspects
1-[4-(Trifluoromethyl)benzyl]piperazineTrifluoromethyl groupPotentially stronger lipophilicity than trifluoromethoxy derivatives.
1-[4-(Chlorobenzyl)piperazine]Chlorine substituent on benzyl groupDifferent pharmacokinetic profile; less lipophilic.
1-[4-(Methoxy)benzyl]piperazineMethoxy group instead of trifluoromethoxyGenerally lower potency at serotonin receptors.

This table illustrates how structural modifications can lead to significant differences in receptor interactions and overall efficacy.

Case Studies

Study on Pain Management:
A recent study explored the effects of this compound in animal models for pain management. The results indicated that administration of this compound led to a significant reduction in pain-related behaviors, supporting its potential as an analgesic agent .

Neuroinflammatory Disorders:
Another investigation focused on the compound's role in neuroinflammatory conditions. The findings suggested that modulation of cannabinoid signaling pathways by this compound could reduce neuroinflammation markers in treated subjects, indicating its therapeutic potential for conditions like multiple sclerosis.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring: Initial reactions involve the formation of the piperazine core through cyclization methods.
  • Substitution Reactions: The introduction of the trifluoromethoxy group is achieved via electrophilic aromatic substitution, enhancing the compound's biological profile.
  • Purification: Final products are purified through chromatography techniques to ensure high yield and purity.

Q & A

Q. What are the common synthetic routes for 1-[4-(Trifluoromethoxy)benzyl]piperazine derivatives, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzyl halides or propargyl bromides are reacted with piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF or DCM). Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity for SN2 pathways .
  • Catalysis : Copper(I) catalysts (e.g., CuSO₄·5H₂O) improve click chemistry efficiency in triazole formation .
  • Monitoring : TLC (2:1 hexane/ethyl acetate) ensures reaction completion .
  • Purification : Silica gel chromatography (ethyl acetate:hexane gradients) isolates products .

Q. Which analytical techniques are essential for characterizing this compound and its analogs?

Answer:

  • ¹H/¹³C NMR : Confirms structural integrity and substituent positioning (e.g., aromatic proton shifts at δ 6.99–7.32 ppm for fluorobenzyl groups) .
  • Elemental analysis : Validates purity and stoichiometry (e.g., <0.5% deviation in C/H/N content) .
  • Mass spectrometry : Determines molecular weight accuracy (e.g., ESI-MS for [M+H]⁺ ions) .
  • TLC : Monitors reaction progress with Rf values (e.g., 0.39–0.44 in hexane/ethyl acetate) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of novel piperazine-based tyrosine kinase inhibitors?

Answer:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) enhances target binding affinity. For example, 4-fluorobenzyl groups improve kinase inhibition by 30% compared to unsubstituted analogs .
  • Linker optimization : A propynyl spacer increases metabolic stability, while carbothioamide groups improve solubility .
  • Bioassay validation : Test derivatives against kinase panels (e.g., EGFR, VEGFR) using IC₅₀ assays .

Q. What strategies resolve contradictions in reported biological activity data for trifluoromethoxy-substituted piperazines?

Answer:

  • Assay standardization : Control variables like cell line (e.g., HCT-116 vs. HEK293), incubation time, and compound purity (≥95% by HPLC) .
  • Metabolic profiling : Evaluate hepatic microsomal stability to identify active metabolites .
  • Dose-response curves : Use nonlinear regression to account for potency variability (e.g., EC₅₀ ranges from 0.1–10 μM) .

Q. How to perform retrosynthetic analysis for complex piperazine derivatives?

Answer:

  • Disconnection approach : Break the molecule into benzyl halides, piperazine cores, and trifluoromethoxy aryl groups. Prioritize forming the piperazine ring early .
  • AI tools : Leverage databases like Reaxys or Pistachio to predict feasible routes (e.g., one-step couplings with HBTU/TEA) .
  • Protecting groups : Use tert-butyl carbamates to prevent side reactions during functionalization .

Q. What computational methods validate the molecular docking results of piperazine derivatives with target enzymes?

Answer:

  • Docking software : AutoDock Vina or Schrödinger Suite assess binding poses (e.g., hydrogen bonds with kinase ATP pockets) .
  • MD simulations : Run 100-ns trajectories in GROMACS to confirm stability of ligand-protein complexes .
  • Free energy calculations : MM-PBSA/GBSA quantify binding energies (ΔG ≤ -40 kcal/mol indicates high affinity) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethoxy)benzyl]piperazine
Reactant of Route 2
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1-[4-(Trifluoromethoxy)benzyl]piperazine

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